![molecular formula C20H23N5OS B2639621 1-[4-(3-噻吩乙酰)哌嗪-1-基]-7,8,9,10-四氢吡嗪并[1,2-b]吲唑 CAS No. 2034446-21-2](/img/structure/B2639621.png)

1-[4-(3-噻吩乙酰)哌嗪-1-基]-7,8,9,10-四氢吡嗪并[1,2-b]吲唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

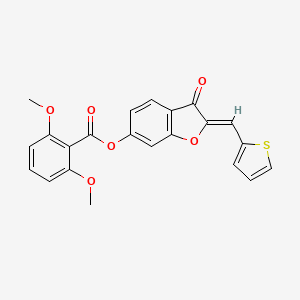

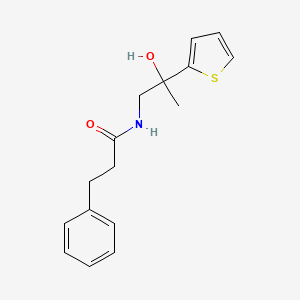

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is a useful research compound. Its molecular formula is C20H23N5OS and its molecular weight is 381.5. The purity is usually 95%.

BenchChem offers high-quality 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成及药物化学应用

合成及对接研究

哌嗪-1-基-1H-吲唑衍生物在药物化学领域具有重要意义,展示了一种简单有效的合成工艺。这些化合物通过光谱分析表征,其结构通过对接研究进行评估,突出了它们的潜在药用应用 (V. Balaraju, S. Kalyani, E. Laxminarayana, 2019).

代谢依赖性致突变性

一项关于含有哌嗪基吲唑基序的化合物的研究探讨了其代谢依赖性致突变性。它涉及一种新的 P450 介导的代谢反应,表明了解代谢途径对于开发更安全的药物的重要性 (Hao Chen et al., 2006).

新型衍生物的药理学评价

关于 1-{[3-(呋喃-2-基)-5-苯基-4,5-二氢-1,2-恶唑-4-基]甲基}-4-甲基哌嗪衍生物的合成和药理学评价的研究表明了一种创建具有潜在抗抑郁和抗焦虑活性的化合物的的方法 (J. Kumar et al., 2017).

生物筛选及药学潜力

抗癌评价

一项对二官能和三官能取代的 1,3-噻唑的研究(包括哌嗪取代基)揭示了其在各种癌细胞系中显着的抗癌活性。这强调了此类化合物在肿瘤学中的治疗潜力 (Kostyantyn Turov, 2020).

多巴胺 D4 受体配体

关于 3-(1-哌嗪基)-4,5-二氢-1H-苯并[g]吲唑作为人多巴胺 D4 受体的高亲和力配体的研究突出了开发对离子通道选择性更高的神经系统疾病治疗方法的潜力 (I. Collins et al., 1998).

安全和危害

The safety and hazards of a compound refer to its potential risks and harmful effects. A study on the synthesis of 1,2,3-triazole-piperazin-benzo[b][1,4]thiazine 1,1-dioxides mentioned the importance of testing a medicine for its property of hemolysis, as it relates directly to the safety and efficacy of the medication .

作用机制

Target of Action

The compound contains a piperazine ring, which is a common feature in many drugs that interact with the serotonergic system in the brain . Therefore, it’s possible that “1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole” might interact with serotonin receptors or transporters.

Mode of Action

If the compound does interact with the serotonergic system, it might do so by binding to serotonin receptors or transporters, thereby modulating the levels of serotonin in the synaptic cleft .

Biochemical Pathways

The serotonergic system plays a crucial role in mood regulation, and alterations in this system can lead to conditions such as depression and anxiety .

Pharmacokinetics

The compound’s ADME properties would depend on various factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. Piperazine derivatives are generally well-absorbed and can cross the blood-brain barrier .

Result of Action

The ultimate effects of the compound would depend on its specific mechanism of action. If it does act on the serotonergic system, it could potentially have antidepressant or anxiolytic effects .

Action Environment

Various factors can influence the action of a drug, including the pH of the environment, the presence of other drugs or substances, and individual differences in metabolism and excretion .

生化分析

Biochemical Properties

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with human, mouse, and bovine TLR4 proteins, exhibiting appreciable binding energies ranging from -8.5 to -9.0 Kcal/mol

Cellular Effects

The effects of 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that the compound can reduce elevated glucose and triglyceride levels in animal models of obesity induced by a high-fat diet . This indicates its potential in managing metabolic disorders.

Molecular Mechanism

At the molecular level, 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole exerts its effects through specific binding interactions with biomolecules. It acts as a non-selective antagonist of α1B and α2A-adrenoceptors, which are involved in regulating lipid and carbohydrate profiles . This mechanism of action highlights its potential therapeutic applications in treating metabolic syndrome and related conditions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole change over time. The compound has shown stability and minimal degradation over extended periods. Long-term studies have indicated that it maintains its efficacy in reducing glucose and triglyceride levels without significant adverse effects

Dosage Effects in Animal Models

The effects of 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole vary with different dosages in animal models. At lower doses, it effectively reduces glucose and triglyceride levels without causing significant side effects. At higher doses, some adverse effects, such as moderate reduction in body fat, have been observed . These findings underscore the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate lipid and carbohydrate metabolism. The compound’s ability to modulate these pathways suggests its potential in managing metabolic disorders .

Transport and Distribution

Within cells and tissues, 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole is transported and distributed through specific transporters and binding proteins. These interactions influence its localization and accumulation, which are crucial for its efficacy and safety .

Subcellular Localization

The subcellular localization of 1-[4-(3-Thienylacetyl)piperazin-1-yl]-7,8,9,10-tetrahydropyrazino[1,2-b]indazole plays a vital role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications. This localization is essential for its interaction with target biomolecules and subsequent biochemical effects .

属性

IUPAC Name |

1-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]-2-thiophen-3-ylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5OS/c26-18(13-15-5-12-27-14-15)23-8-10-24(11-9-23)20-19-16-3-1-2-4-17(16)22-25(19)7-6-21-20/h5-7,12,14H,1-4,8-11,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOSBRWCJIKVVJX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)CC5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3-[(4-isopropylphenoxy)methyl]benzoate](/img/structure/B2639547.png)

![Ethyl 5-[[2-(4-ethoxyphenyl)acetyl]amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2639550.png)

![7-chloro-4-(ethylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2639551.png)

![2-[5-(4-chlorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-phenylacetamide](/img/structure/B2639552.png)

![2-{[6-ethyl-2-(4-methylpiperidino)-7-oxo-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N~1~-(4-ethylphenyl)acetamide](/img/structure/B2639553.png)

amine](/img/structure/B2639554.png)

![N-[2-(aminomethyl)phenyl]-N-methylmethane sulphonamide hydrochloride](/img/structure/B2639555.png)